(4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-2-yl)methanone
Description
Properties
IUPAC Name |
[4-(2-fluoroethyl)piperidin-1-yl]-piperidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23FN2O/c14-7-4-11-5-9-16(10-6-11)13(17)12-3-1-2-8-15-12/h11-12,15H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZZKLADHRMARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCC(CC2)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-2-yl)methanone is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
1. Pharmacological Properties
Research indicates that piperidine derivatives, including those similar to this compound, exhibit a range of biological activities, such as:
- Dopamine Transporter Inhibition : Compounds with similar structures have shown selective inhibition of dopamine transporters, which is crucial for the treatment of various neuropsychiatric disorders .
- Antimicrobial Activity : Some analogs have demonstrated efficacy against bacterial strains, suggesting potential use in treating infections .
2. Structure-Activity Relationships (SAR)
In SAR studies, modifications to the piperidine ring and substituents significantly affect biological activity. For instance, the introduction of fluorine atoms has been associated with enhanced binding affinity for target receptors .
| Compound | Modification | Activity |
|---|---|---|
| A | No Fluorine | Low |
| B | 1 Fluorine | Moderate |
| C | 2 Fluorines | High |
This table illustrates the trend where increasing fluorination correlates with improved biological activity.
Case Study 1: Dopamine Transporter Binding
A study evaluated various piperidine derivatives for their binding affinity to dopamine transporters. The compound this compound was synthesized and tested alongside other analogs. Results indicated a significant binding affinity, comparable to known inhibitors, highlighting its potential in treating dopamine-related disorders .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of piperidine derivatives. The compound demonstrated notable efficacy against Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) significantly lower than those of standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .
Research Findings
Recent studies have explored the synthesis and evaluation of various piperidine derivatives, including this compound. Key findings include:
- Synthesis : The compound was synthesized through a multi-step process involving nucleophilic substitutions and cyclization reactions.
- Biological Evaluation : In vitro assays revealed that this compound exhibits competitive inhibition against target enzymes involved in neurotransmitter reuptake and microbial metabolism .
Scientific Research Applications
Medicinal Chemistry and Drug Development
This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacological compounds. Its applications primarily focus on:
- Central Nervous System (CNS) Disorders : Research indicates that derivatives of piperidine compounds, including (4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-2-yl)methanone, may exhibit activity against various CNS disorders, including anxiety and depression. The piperidine ring is known to interact with neurotransmitter receptors, making it a valuable scaffold for drug design .
- PET Imaging : The compound has been utilized in the development of positron emission tomography (PET) tracers. Specifically, studies have shown that similar piperidine derivatives can be labeled with fluorine isotopes to create imaging agents for visualizing receptor activity in vivo, particularly for the growth hormone secretagogue receptor (GHS-R1a) .
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound and its analogs:
Study on PET Tracers
A study developed new PET tracers incorporating the piperidine structure, demonstrating that compounds like this compound can be synthesized effectively for imaging purposes. These tracers were tested in biodistribution studies in mice, revealing promising results for future clinical applications in diagnosing conditions related to GHS-R1a .
Pharmacological Activity
Research has shown that piperidine-based compounds can act as antagonists for various receptors, including adrenergic receptors. A patent describes the use of such compounds in treating sleep-related disorders by targeting the alpha-2C adrenergic receptor subtype . This highlights the potential therapeutic uses of this compound in managing sleep apnea and other respiratory issues.
Data Tables
The following table summarizes key findings related to the applications of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of “(4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-2-yl)methanone” with analogous compounds from the literature:
Key Comparisons
Fluoroethyl vs. Trifluoromethylphenyl Groups The 2-fluoroethyl group in the target compound offers moderate electronegativity and lipophilicity, balancing blood-brain barrier penetration and metabolic stability.
Piperidine vs. Piperazine Cores
- Replacing the piperidine ring with a piperazine (as in ) introduces an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity. This modification could shift target selectivity toward kinases or ion channels .
Methanone Linkers The piperidin-2-yl methanone in the target compound may confer conformational rigidity compared to phenyl or imidazopyridazine-based methanones (Evidences 3, 4). Rigid structures often improve binding specificity but may limit synthetic accessibility .
Biological Activity Compounds with aminobutyl substituents () exhibit improved solubility and are used in enzyme inhibition (e.g., nicotinamide phosphoribosyltransferase), whereas fluorinated analogs like the target compound are prioritized for CNS applications due to their ability to penetrate the brain .
Research Findings and Implications
- Metabolic Stability: The 2-fluoroethyl group in the target compound likely reduces oxidative metabolism compared to non-fluorinated analogs (e.g., ’s aminobutyl derivative), prolonging half-life .
- Electronic Effects: Fluorine’s electronegativity may enhance dipole interactions in biological systems, as seen in nonlinear optical studies of methylphenyl analogs () .
- Synthetic Challenges: The absence of heterocyclic systems (e.g., imidazopyridazine in ) simplifies synthesis but may limit potency against complex targets like retinol-binding proteins .
Preparation Methods
Formation of Piperidin-2-yl Methanone Core
- Starting from piperidin-2-one or a suitably protected piperidine derivative, acylation with an acid chloride or anhydride forms the methanone linkage.
- For example, 1-(4-iodobenzoyl)piperidin-4-one synthesis involves treatment of a piperidine derivative with 4-iodobenzoyl chloride under basic conditions, followed by purification via silica gel chromatography.
Introduction of the 2-Fluoroethyl Group
- The 2-fluoroethyl substituent is typically introduced via nucleophilic substitution using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or tosylate) reacting with the nitrogen atom of the piperidine ring.
- Alternatively, fluorination can be achieved by copper-mediated aromatic nucleophilic fluorination or other fluorination techniques, especially when preparing radiolabeled analogues for PET imaging.
Use of Protecting Groups and Boronate Precursors
- Protection of amine groups with tert-butoxycarbonyl (Boc) groups or similar is common to prevent side reactions during fluorination or coupling steps.
- Boronate esters (e.g., pinacol boronate) are employed as intermediates for subsequent cross-coupling or fluorination reactions, facilitating the introduction of fluorine atoms at specific positions.
Example Synthetic Route (Adapted from Related Fluorinated Piperidine Methanones)
Research Findings and Data
- Radiochemical synthesis of fluorinated piperidine methanones such as [18F]FBAT demonstrates the feasibility of copper-mediated aromatic nucleophilic radiofluorination to introduce fluorine atoms with acceptable yields and high purity.
- The synthesis involves multi-step organic transformations including amide bond formation, amine protection, boronate ester formation, and fluorination.
- Analytical characterization includes NMR spectroscopy, mass spectrometry, and HPLC to confirm structure and purity.
- Yields for intermediate steps range from moderate to high (49–96%), while fluorination yields for radiolabeled compounds are lower (~2–3%) but sufficient for imaging applications.
Summary Table of Key Preparation Steps
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for (4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-2-yl)methanone, and how is purity optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, fluoroethyl groups can be introduced using 2-fluoroethyl halides under basic conditions (e.g., DIPEA in CH₂Cl₂) . Purification involves column chromatography with gradients like n-hexane/EtOAc (5:5) to isolate intermediates, followed by recrystallization. HPLC (e.g., 95% peak area at 254 nm) confirms purity, while ¹H/¹³C-NMR validates structural integrity by matching proton environments and coupling constants .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : Identifies substituent positions (e.g., fluorinated groups show distinct splitting patterns; piperidine rings exhibit characteristic δ ~1.5–3.5 ppm for protons) .
- HPLC : Quantifies purity (retention time ~13–15 min with >95% peak area) .
- Elemental Analysis : Validates stoichiometry; discrepancies (e.g., C/H/N deviations) may indicate residual solvents or incomplete reactions .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Avoid exposure to heat/sparks due to potential flammability. Store at 2–8°C with desiccants. Emergency procedures include rinsing skin/eyes with water and contacting poison control (e.g., 1-800-633-8253) .
Advanced Research Questions
Q. How can discrepancies between calculated and observed elemental analysis data be resolved?
- Methodological Answer : Discrepancies (e.g., C: 65.2% calculated vs. 63.8% observed) suggest impurities or hydration. Techniques:
- TGA-MS : Detects volatile impurities (e.g., solvents) via mass loss profiles.
- Recrystallization : Removes hydrophilic/hydrophobic contaminants using solvent polarity gradients .
- Alternative Synthesis : Optimize reaction time/temperature to minimize side products (e.g., over-alkylation) .
Q. What strategies enhance biological activity through structural modifications?
- Methodological Answer :
- Fluoroethyl Optimization : Fluorine’s electronegativity improves bioavailability; adjust position (e.g., 4- vs. 2-substitution) to modulate target binding .
- Heterocycle Substitution : Replace piperidin-2-yl with pyridinyl groups (e.g., 4-hydroxypicolinoyl) to enhance hydrogen bonding with enzymes .
- In Silico Screening : Use docking studies (e.g., AutoDock Vina) to predict affinity for targets like kinases or GPCRs .
Q. How to design in vitro assays to evaluate mechanism of action?
- Methodological Answer :
- Target Selection : Link to a theoretical framework (e.g., kinase inhibition based on structural analogs) .
- Dose-Response Assays : Use HEK293 or CHO cells transfected with target receptors; measure IC₅₀ via fluorescence (e.g., Ca²⁺ mobilization assays) .
- Data Normalization : Include controls (e.g., DMSO vehicle) and validate with Western blotting for downstream signaling proteins .
Q. How can computational modeling predict metabolic stability?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME assess logP (lipophilicity) and CYP450 interactions. High logP (>3) may indicate poor solubility, requiring prodrug strategies .
- MD Simulations : GROMACS simulations over 100 ns identify hydrolysis-prone regions (e.g., fluoroethyl groups) under physiological pH .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
